N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

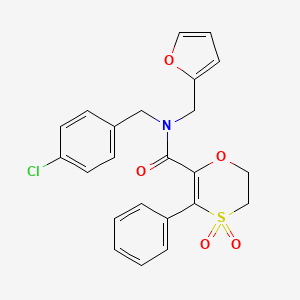

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine carboxamide class. Its structure comprises a 5,6-dihydro-1,4-oxathiine ring system substituted with a phenyl group at position 3 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 4-chlorobenzyl group and a furan-2-ylmethyl group, while the oxathiine ring is oxidized to a 4,4-dioxide (sulfone) configuration.

Properties

Molecular Formula |

C23H20ClNO5S |

|---|---|

Molecular Weight |

457.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H20ClNO5S/c24-19-10-8-17(9-11-19)15-25(16-20-7-4-12-29-20)23(26)21-22(18-5-2-1-3-6-18)31(27,28)14-13-30-21/h1-12H,13-16H2 |

InChI Key |

WNBBJUKPYFYYFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer effects, along with synthetic methods and structure-activity relationships (SAR).

The molecular formula of this compound is with a molecular weight of 457.9 g/mol. Its structure features a unique oxathiine ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H20ClNO5S |

| Molecular Weight | 457.9 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| CAS Number | 1179495-21-6 |

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds similar to N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine. In vitro assays demonstrate that derivatives of oxathiine compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antifungal Activity

Research indicates that this class of compounds shows promising antifungal activity. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, revealing effective inhibition at low concentrations. The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Activity

Recent investigations into the anticancer potential of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have shown that it can induce apoptosis in various cancer cell lines. Studies suggest that the compound activates caspase pathways leading to programmed cell death. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives is influenced by various structural components:

- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.

- Furan Ring : Contributes to the compound's ability to interact with biological targets.

- Oxathiine Core : Essential for the biological activity; modifications can lead to changes in potency.

Case Studies

- Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related oxathiine compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent.

- Antifungal Efficacy : Research conducted by Zhang et al. (2020) reported that modifications in the furan moiety significantly enhanced the antifungal activity against Candida albicans, achieving an IC50 value of 5 µg/mL.

- Anticancer Mechanism : A recent paper in Cancer Letters detailed how N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives induced apoptosis through mitochondrial pathways in breast cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,4-oxathiine carboxamide family, which includes well-studied fungicides such as carboxin, oxycarboxin, and carboxin sulfoxide. Below is a detailed comparison based on structural features, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of 1,4-Oxathiine Carboxamides

Structural Analysis and Implications

- Core Structure: All compounds share the 5,6-dihydro-1,4-oxathiine ring. Oxidation at the sulfur atom differentiates their activity: carboxin (non-oxidized) is less polar, while oxycarboxin (4,4-dioxide) exhibits enhanced water solubility and systemic mobility in plants .

- Substituent Variations: The target compound replaces the methyl group (R1 in carboxin/oxycarboxin) with a 4-chlorobenzyl group and introduces a furan-2-ylmethyl group (R2). The phenyl group at R3 is conserved, suggesting retention of aromatic interactions critical for fungicidal activity. Chlorine and Furan Moieties: The 4-chloro substituent may enhance binding to fungal succinate dehydrogenase (SDH), analogous to SDH inhibitors like boscalid. The furan group could introduce π-stacking interactions or metabolic instability due to oxidative susceptibility .

Physicochemical Properties

- Polarity: The 4,4-dioxide group increases polarity (logP ~1.5–2.0 for oxycarboxin vs. ~2.5–3.0 for carboxin).

- Stability : Sulfones (e.g., oxycarboxin) are more stable to hydrolysis and oxidation than sulfoxides (carboxin sulfoxide). The furan ring in the target compound may introduce photodegradation vulnerabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.